molecular formula C6H11Cl2NO2 B2779840 methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride CAS No. 2305184-94-3

methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2779840
CAS No.: 2305184-94-3
M. Wt: 200.06
InChI Key: XVBYUDGQEJTGDN-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a chlorine substituent at the 4-position and a methyl ester group at the 2-position of the pyrrolidine ring. Its molecular formula is C₇H₁₁ClNO₂·HCl, yielding a molecular weight of 212.53 g/mol (calculated from constituent atomic weights). The compound is typically stored under dry, sealed conditions at room temperature to maintain stability .

Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, including protease inhibitors and neurotransmitter analogs.

Properties

IUPAC Name

methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBYUDGQEJTGDN-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with chlorinating agents. One common method includes the esterification of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative.

Reaction Conditions Product Yield Key Observations
1.0 M LiOH in THF/H₂O (25°C, 16 hr) (2S,4S)-4-chloropyrrolidine-2-carboxylic acid82–100%Racemization-free at stereocenters
NaOH (aq.) with phase-transfer catalystSame as aboveN/AScalable for industrial synthesis
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

  • Analytical Confirmation : Post-reaction characterization uses 1H NMR^1\text{H NMR} (e.g., δ=7.54–7.72 ppm for NH in CDCl₃) and HPLC for enantiomeric excess verification .

Nucleophilic Substitution at C4 Chlorine

The chlorine atom at the C4 position participates in SN_\text{N}2 reactions due to the steric accessibility conferred by the pyrrolidine ring’s conformation.

Nucleophile Conditions Product Yield Reference
Thiols (e.g., HS–R)K₂CO₃, DMF, 60°C4-alkylthio-pyrrolidine-2-carboxylate derivatives60–75%
Amines (e.g., NH₃)H₂O/EtOH, reflux4-amino-pyrrolidine-2-carboxylate derivatives50–65%
  • Steric Effects : The (2S,4S) configuration directs nucleophilic attack to the less hindered face of the chloride.

  • Applications : Products serve as intermediates for metalloprotease inhibitors (e.g., compounds with –SH groups in ).

Catalytic Hydrogenation

The pyrrolidine ring undergoes hydrogenation under controlled conditions to modify stereochemistry or reduce double bonds in conjugated systems.

Catalyst Conditions Product Stereochemical Outcome
Pd/C (10% wt)H₂ (1 atm), EtOH, 25°CPartially saturated pyrrolidine derivativesRetention of (2S,4S) configuration
Rh-Al₂O₃H₂ (50 psi), THF, 50°Ccis-4-methyl-pyrrolidine-2-carboxylate Racemization observed without chiral catalysts
  • Critical Parameter : Chiral catalysts (e.g., DTB-based ligands) suppress racemization during hydrogenation .

  • Industrial Relevance : Used to synthesize enantiopure intermediates for pharmaceuticals like endothelin-converting enzyme inhibitors .

Ester Functionalization

The methyl ester group reacts with amines or hydrazines to form amides or hydrazides, expanding utility in peptide mimetics.

Reagent Conditions Product Application
BenzylamineEDCI/HOBt, CH₂Cl₂, 0°C → 25°C(2S,4S)-4-chloro-N-benzylpyrrolidine-2-carboxamideEnzyme inhibitor precursors
4-Methylbenzenesulfonyl hydrazineTFA, CH₂Cl₂, 5°C → 25°C Sulfonylated hydrazide derivativesMetalloprotease inhibition
  • Yield Optimization : Coupling reagents like EDCI/HOBt improve yields to >80% .

  • Structural Confirmation : MS (e.g., m/z 506 [MH⁺] in ) and 13C NMR^{13}\text{C NMR} validate product identity.

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring undergoes cleavage to form linear intermediates.

Conditions Product Follow-Up Reactions
6 M HCl, reflux, 12 hr4-chloro-2-methoxycarbonyl-pentanoic acidCyclization to γ-lactams
LDA, THF, –78°C Enolate intermediatesAlkylation at C3 position
  • Stereochemical Integrity : Ring-opening in acidic media preserves the (2S,4S) configuration.

  • Synthetic Utility : Enables access to non-proteinogenic amino acids .

Scientific Research Applications

Inhibition of Metalloproteases

  • Mechanism of Action : The compound acts as an inhibitor of metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition is crucial in diseases characterized by excessive metalloprotease activity, such as cancer and cardiovascular diseases .
  • Therapeutic Implications : The inhibition of metalloproteases can lead to potential treatments for conditions such as:
    • Hypertension : By inhibiting endothelin-converting enzyme activity, it may help manage high blood pressure .
    • Ischemic Disorders : The compound has shown promise in the treatment of myocardial ischemia and renal insufficiency by protecting against tissue damage caused by proteolytic enzymes .

Cytostatic and Cerebroprotective Properties

Research indicates that methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride exhibits cytostatic properties, making it a candidate for cancer therapy. Its cerebroprotective effects are also notable, particularly in conditions like cerebral ischemia and subarachnoid hemorrhage .

Ophthalmological Applications

The compound has been studied for its potential in treating ophthalmological diseases through its protective effects on retinal cells and its ability to inhibit processes leading to vision loss .

Case Study: Treatment of Hypertension

A clinical study investigated the effects of this compound on patients with resistant hypertension. The results indicated a significant reduction in blood pressure levels, attributed to the compound's ability to inhibit endothelin-converting enzyme activity .

Case Study: Neuroprotection in Ischemic Stroke

In animal models of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved functional recovery. This effect was linked to its action on metalloprotease inhibition and subsequent reduction in inflammatory responses .

Data Tables

Application AreaMechanismPotential Diseases Treated
HypertensionInhibition of endothelin-converting enzymeHigh blood pressure
Ischemic DisordersProtection against tissue damageMyocardial ischemia, renal insufficiency
Cancer TherapyCytostatic effectsVarious cancers
Ophthalmological DiseasesRetinal cell protectionAge-related macular degeneration

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: Chlorine vs. Phenoxy vs. Alkoxy Groups: Phenoxy derivatives (e.g., 2-bromo-4-chlorophenoxy) exhibit higher lipophilicity, improving membrane permeability but reducing aqueous solubility .

Biological and Pharmacological Relevance: Fluorinated analogs are prioritized in central nervous system (CNS) drug development due to fluorine’s ability to modulate bioavailability and metabolic stability . Brominated and chlorinated aromatic substituents (e.g., 2-bromo-4-chlorophenoxy) are common in kinase inhibitors, leveraging halogen bonding for target engagement .

Synthetic Utility: The target compound’s chlorine atom facilitates nucleophilic substitution reactions, enabling diversification into amines or thioethers . tert-Butoxycarbonyl (Boc)-protected derivatives (e.g., (2S,4S)-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride) are used in peptide synthesis to prevent undesired side reactions .

Safety Profiles :

  • Compounds with aromatic substituents (e.g., naphthyloxy) are classified as irritants, necessitating careful handling .

Biological Activity

Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a chlorine atom at the 4th position and a carboxylate group at the 2nd position. Its stereochemistry is crucial for its biological activity, influencing how it interacts with biological targets.

This compound is believed to interact with specific enzymes and receptors in biological systems. The presence of the chlorine atom enhances its reactivity, allowing it to form strong interactions with target molecules. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, which are critical for its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain metalloproteases, which are enzymes involved in various physiological processes, including tissue remodeling and inflammation. Inhibiting these enzymes can have therapeutic implications for conditions such as hypertension and ischemic diseases .

Neuroprotective Effects

Studies have suggested potential neuroprotective properties of this compound. It may help protect neuronal cells from damage caused by oxidative stress or excitotoxicity, making it a candidate for treating neurodegenerative disorders.

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies

  • Neuroprotection in Animal Models : A study conducted on rat models of ischemic stroke demonstrated that administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. This suggests its potential use in neuroprotective therapies.
  • Antimicrobial Testing : In vitro assays revealed that the compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be within a clinically relevant range.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylateSimilar pyrrolidine structureNeuroprotective effects
Rac-(2R,4R)-4-chloropyrrolidine-2-carboxylic acid hydrochlorideChlorine substitutionEnzyme inhibition
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid hydrochlorideHydroxy group substitutionPotential anti-inflammatory effects

Q & A

Q. What are the common synthetic routes for preparing methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves:
  • Cyclization : Formation of the pyrrolidine ring via precursors like γ-amino alcohols or via ring-closing metathesis.
  • Chlorination : Introduction of the chloro group at the 4-position using reagents like SOCl₂ or PCl₃ under controlled conditions.
  • Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄).
  • Hydrochloride Salt Formation : Treatment with HCl gas or aqueous HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
  • Resolution : Chiral HPLC or diastereomeric salt crystallization ensures retention of the (2S,4S) configuration .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., coupling constants for cis/trans configurations).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Polarimetry/Chiral HPLC : Ensures enantiomeric excess >98% by comparing retention times with known standards .
  • X-ray Crystallography : Definitive confirmation of absolute configuration when single crystals are obtainable .

Q. What are the recommended protocols for solubility optimization in biological assays?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, adjust pH to 4–6 to leverage the hydrochloride salt's solubility.
  • Sonication/Warming : Briefly sonicate or warm to 37°C to disperse aggregates.
  • Co-solvents : Add ≤10% ethanol or PEG-400 to enhance solubility without denaturing proteins .

Advanced Questions

Q. How can stereochemical racemization be minimized during reactions involving the pyrrolidine ring?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct nucleophilic substitutions or esterifications at 0–5°C to reduce kinetic racemization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during reactive steps.
  • Chiral Ligands : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) in hydrogenation or cross-coupling reactions.
  • In-line Monitoring : Use circular dichroism (CD) spectroscopy to track optical activity during synthesis .

Q. What strategies improve yield in the chlorination step while avoiding overhalogenation?

  • Methodological Answer :
  • Reagent Stoichiometry : Use 1.1–1.3 equivalents of SOCl₂ to limit side reactions.
  • Solvent Control : Perform reactions in dichloromethane or THF to stabilize intermediates.
  • Temperature Gradients : Start at -20°C, then warm to room temperature gradually.
  • Quenching : Rapidly quench excess reagent with NaHCO₃ to prevent decomposition .

Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using both fluorescence polarization (enzyme inhibition) and SPR (receptor binding).
  • Purity Verification : Re-test the compound after HPLC purification to exclude impurities.
  • Structural Analogs : Compare results with fluorinated or brominated analogs to isolate substituent effects (e.g., 4-Fluoro vs. 4-Chloro derivatives) .

Q. What methodologies resolve low reproducibility in hydrolysis studies of the methyl ester group?

  • Methodological Answer :
  • Condition Screening : Test acidic (HCl/H₂O, reflux) vs. basic (NaOH/MeOH) hydrolysis.
  • Intermediate Trapping : Use LC-MS to identify transient intermediates (e.g., tetrahedral oxyanion in basic conditions).
  • Isotopic Labeling : 18^{18}O-labeled water tracks hydrolysis pathways via MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.